molecular formula C11H19NO3 B12072729 (E)-tert-butyl 2-((dimethylamino)methylene)-3-oxobutanoate

(E)-tert-butyl 2-((dimethylamino)methylene)-3-oxobutanoate

Cat. No.: B12072729
M. Wt: 213.27 g/mol
InChI Key: KJFFPNCTSYAOCU-VQHVLOKHSA-N
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Description

(E)-tert-butyl 2-((dimethylamino)methylene)-3-oxobutanoate is an organic compound that belongs to the class of enaminones Enaminones are compounds containing both an enamine and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl 2-((dimethylamino)methylene)-3-oxobutanoate typically involves the reaction of tert-butyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA). The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction proceeds via the formation of an intermediate enamine, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis method, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl 2-((dimethylamino)methylene)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols, and substitution reactions can result in various substituted enaminones.

Scientific Research Applications

(E)-tert-butyl 2-((dimethylamino)methylene)-3-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-tert-butyl 2-((dimethylamino)methylene)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its enamine and ketone functional groups allow it to participate in a range of chemical transformations, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 2-((dimethylamino)methylene)-3-oxobutanoate
  • 2-((dimethylamino)methylene)-3-oxobutanoate derivatives
  • Enaminones with similar structures

Uniqueness

(E)-tert-butyl 2-((dimethylamino)methylene)-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Compared to other enaminones, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate

InChI

InChI=1S/C11H19NO3/c1-8(13)9(7-12(5)6)10(14)15-11(2,3)4/h7H,1-6H3/b9-7+

InChI Key

KJFFPNCTSYAOCU-VQHVLOKHSA-N

Isomeric SMILES

CC(=O)/C(=C\N(C)C)/C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C(=CN(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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